

FGH10019: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: FGH10019

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This technical guide provides an in-depth overview of **FGH10019**, a novel and potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). Designed for researchers, scientists, and professionals in drug development, this document details the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to **FGH10019**.

Core Molecular and Physical Properties

FGH10019 is a small molecule that has been identified as a significant inhibitor of the SREBP signaling pathway, a critical regulator of cellular lipid homeostasis.

Molecular Structure and Identifiers

The fundamental chemical identity of **FGH10019** is established by its molecular formula, IUPAC name, and SMILES string.

- Molecular Formula: $C_{18}H_{19}N_3O_2S_2$ [1]
- IUPAC Name: N-(4-(2-(5-propylpyridin-2-yl)thiazol-4-yl)phenyl)methanesulfonamide
- SMILES String: CS(=O)(NC1=CC=C(C2=CSC(C3=CC(CCC)=NC=C3)=N2)C=C1)=O [2]
- Molecular Weight: 373.49 g/mol [3]

- CAS Number: 1046045-61-7[3]

Physicochemical Properties

A summary of the known physical and chemical properties of **FGH10019** is presented in the table below.

Property	Value	Reference
Physical State	Powder	[3]
Storage (Powder)	-20°C for 3 years	[2]
Storage (In Solvent)	-80°C for 2 years	[2]
Solubility	Soluble in DMSO	[3]
Stability	Solutions are unstable and should be prepared fresh.	[3]

Mechanism of Action and Biological Activity

FGH10019 exerts its biological effects by targeting the SREBP signaling pathway, which plays a central role in the synthesis of cholesterol and fatty acids.

Inhibition of SREBP Activation

FGH10019 is a potent inhibitor of both SREBF1 and SREBP-2.[1] Its primary mechanism of action involves the inhibition of the endoplasmic reticulum (ER) to Golgi translocation of SREBPs. This crucial step is required for the proteolytic activation of SREBPs, which then migrate to the nucleus to activate the transcription of genes involved in lipid synthesis.

In Vitro and In Vivo Activity

FGH10019 has demonstrated significant biological activity in both cellular and animal models.

- In Vitro Activity: **FGH10019** inhibits the activation of SREBP with an IC₅₀ of 1 µM in a luciferase reporter gene assay using CHO-K1 cells.[4][5]

- **In Vivo Activity:** In studies involving obese (ob/ob) mice, oral administration of **FGH10019** at a dose of approximately 23 mg/kg body weight per day resulted in an 8-9% reduction in weight gain compared to control mice after 8 weeks.[\[4\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data for **FGH10019**.

Parameter	Value	Cell Line/Model	Reference
IC ₅₀ (SREBP Inhibition)	1 µM	CHO-K1 cells	[4] [5]
In Vivo Dosage	~23 mg/kg/day (oral)	ob/ob mice	[4]
In Vivo Effect	8-9% less weight gain	ob/ob mice	[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

SREBP-2 Activation Inhibition Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the in vitro potency of **FGH10019** in inhibiting SREBP activation.

- **Cell Culture and Transfection:** CHO-K1 cells are co-transfected with a pSRE-Luc plasmid, which contains a luciferase reporter gene under the control of a sterol response element (SRE).
- **Compound Treatment:** Transfected cells are treated with varying concentrations of **FGH10019**.
- **Incubation:** The cells are incubated for 20 hours to allow for compound activity and luciferase expression.

- **Luciferase Assay:** The luciferase activity is measured using a luminometer.
- **Data Analysis:** The IC_{50} value is calculated by determining the concentration of **FGH10019** that causes a 50% reduction in luciferase expression.[\[4\]](#)[\[5\]](#)

In Vivo Efficacy Study in Obese Mice

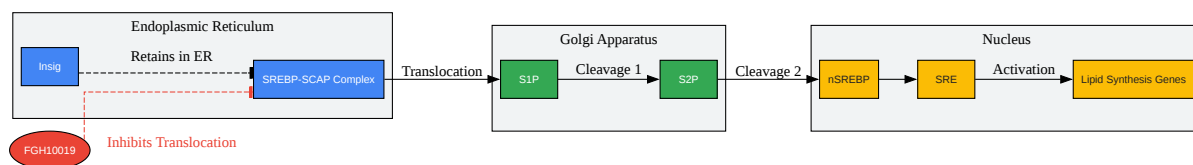
This protocol outlines the methodology for assessing the in vivo effects of **FGH10019** on weight gain.

- **Animal Model:** Five-week-old homozygous male obese (ob/ob) mice are used.
- **Acclimation:** Mice are allowed to acclimate for one week with ad libitum access to normal chow and water.
- **Dosing Regimen:** Mice are divided into control and treatment groups. The treatment group receives chow containing 200 mg/kg of **FGH10019**, providing an estimated daily dose of 0.7 mg per animal (approximately 23 mg/kg body weight).
- **Monitoring:** Daily food intake and body weight are monitored for the duration of the 8-week study.
- **Endpoint Analysis:** At the end of the study, serum constituents and triglyceride levels in the liver are determined.[\[4\]](#)

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures are essential for clear communication.

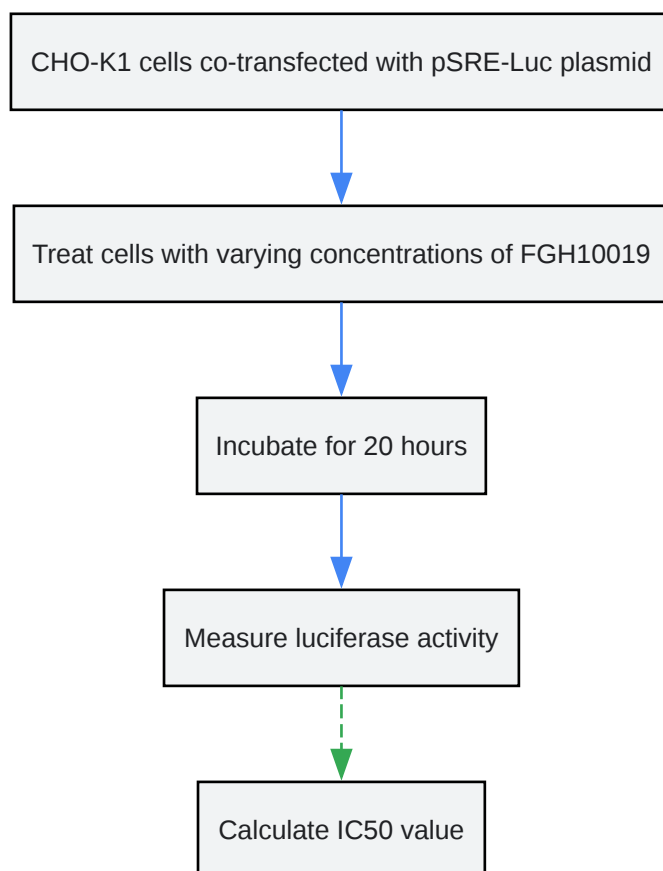
SREBP Signaling Pathway and Inhibition by FGH10019



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Caption: SREBP signaling pathway and the inhibitory action of **FGH10019**.

Experimental Workflow for In Vitro IC₅₀ Determination



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Caption: Workflow for determining the IC₅₀ of **FGH10019**.

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